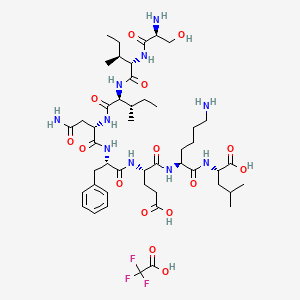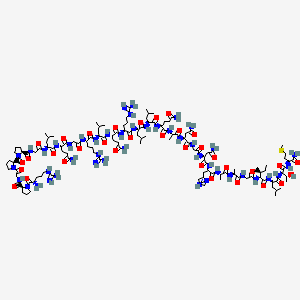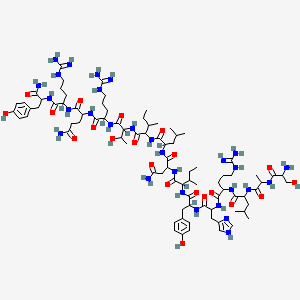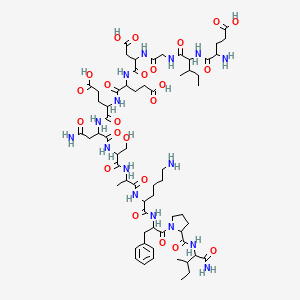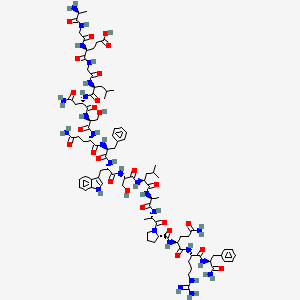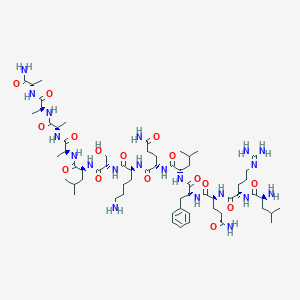
926018-95-3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the Chemical Abstracts Service number 926018-95-3 is known as HAEGTFT acetate. It is a peptide that represents the first seven residues of the glucagon-like peptide-1 (GLP-1). This compound is significant in various scientific research fields due to its biological activity and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
HAEGTFT acetate is synthesized through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis typically starts with the attachment of the first amino acid to the resin, followed by the stepwise addition of protected amino acids. Each addition involves coupling reactions facilitated by reagents such as N,N’-diisopropylcarbodiimide and 1-hydroxybenzotriazole. After the peptide chain is fully assembled, it is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of HAEGTFT acetate follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to enhance efficiency and reproducibility. The process involves rigorous purification steps, including high-performance liquid chromatography, to ensure the purity and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
HAEGTFT acetate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the peptide’s methionine residues.
Reduction: Disulfide bonds within the peptide can be reduced to thiol groups.
Substitution: Amino acid residues within the peptide can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid under mild conditions.
Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine at room temperature.
Substitution: Amino acid derivatives with protecting groups, using coupling reagents like N,N’-diisopropylcarbodiimide.
Major Products
The major products formed from these reactions include oxidized, reduced, and substituted analogs of HAEGTFT acetate, each with distinct biological activities and properties.
Applications De Recherche Scientifique
HAEGTFT acetate has a wide range of scientific research applications:
Chemistry: Used as a model peptide in studies of peptide synthesis and modification.
Biology: Investigated for its role in glucose metabolism and insulin secretion.
Medicine: Explored as a potential therapeutic agent for diabetes and obesity due to its GLP-1 activity.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mécanisme D'action
HAEGTFT acetate exerts its effects by mimicking the activity of the endogenous GLP-1 peptide. It binds to the GLP-1 receptor, a G-protein-coupled receptor, on the surface of pancreatic beta cells. This binding activates intracellular signaling pathways, leading to increased insulin secretion and improved glucose homeostasis. The peptide also slows gastric emptying and promotes satiety, contributing to its potential therapeutic effects in diabetes and obesity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Exenatide: Another GLP-1 receptor agonist with a longer half-life.
Liraglutide: A GLP-1 analog with modifications to enhance stability and prolong action.
Dulaglutide: A GLP-1 receptor agonist with a modified structure for extended duration of action.
Uniqueness
HAEGTFT acetate is unique due to its specific sequence representing the first seven residues of GLP-1. This sequence is crucial for its biological activity and receptor binding affinity. Compared to other GLP-1 analogs, HAEGTFT acetate offers a simpler structure, making it a valuable tool in research and potential therapeutic applications.
Propriétés
Numéro CAS |
926018-95-3 |
|---|---|
Formule moléculaire |
C₃₃H₄₇N₉O₁₂ |
Poids moléculaire |
761.78 |
Séquence |
One Letter Code: HAEGTFT |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



